

ZZW-115: A Trifluoperazine Derivative Targeting NUPR1 for Cancer Therapy

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Compound of Interest

Compound Name: ZZW-115

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ZZW-115**, a novel derivative of the antipsychotic agent trifluoperazine (TFP). **ZZW-115** has emerged as a potent inhibitor of the nuclear protein 1 (NUPR1), an intrinsically disordered protein implicated in various cancers. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to **ZZW-115**, offering a valuable resource for researchers in oncology and drug development.

Introduction

Trifluoperazine (TFP), a phenothiazine derivative, has long been used as an antipsychotic medication.^{[1][2]} Beyond its neurological effects, TFP has demonstrated anticancer properties, though its clinical application in oncology has been limited by side effects.^{[1][2]} This led to the development of TFP derivatives with improved efficacy and reduced toxicity. **ZZW-115**, synthesized through a rational, in silico ligand-based design, is one such derivative that exhibits enhanced antitumor activity with minimal neurological side effects.^{[3][4][5]}

ZZW-115's primary molecular target is NUPR1, a stress-response protein that is overexpressed in numerous cancer tissues and plays a crucial role in cancer progression, including cell growth, migration, and resistance to therapy.^{[3][6][7]} By inhibiting NUPR1, **ZZW-115** induces

cancer cell death through multiple mechanisms, making it a promising candidate for cancer treatment.[3][5]

Mechanism of Action

ZZW-115 exerts its anticancer effects primarily through the inhibition of NUPR1.[3] This inhibition disrupts several downstream cellular processes critical for cancer cell survival and proliferation.

Inhibition of NUPR1 Nuclear Translocation

ZZW-115 binds to NUPR1 in the region of its nuclear localization signal (NLS).[5] This binding competitively inhibits the interaction between NUPR1 and importins, thereby preventing the translocation of NUPR1 from the cytoplasm into the nucleus.[4][5] In untreated cancer cells, NUPR1 is predominantly found in the nucleus; however, treatment with **ZZW-115** leads to a significant reduction in nuclear NUPR1.[4]

Induction of Necroptosis and Apoptosis

ZZW-115 induces cancer cell death through two distinct programmed cell death pathways: necroptosis and apoptosis.[3][5] This dual mechanism is advantageous as it can overcome resistance to apoptosis, a common challenge in cancer therapy.[5] The induction of necroptosis is evidenced by increased lactate dehydrogenase (LDH) release, while apoptosis is confirmed by elevated caspase 3/7 activity.[3][8]

Mitochondrial Dysfunction and Metabolic Shift

Treatment with **ZZW-115** leads to mitochondrial metabolism failure.[3][6] This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[3][8] The depletion of ATP cannot be fully rescued by inhibitors of apoptosis or necroptosis, suggesting that mitochondrial failure is a key event in **ZZW-115**-induced cell death.[6]

Sensitization to Genotoxic Agents

By inhibiting NUPR1, **ZZW-115** can sensitize cancer cells to DNA damage induced by genotoxic agents.[4] NUPR1 is involved in the DNA damage response (DDR), and its inhibition by **ZZW-115** impairs this process.[4] This is partly due to the reduced SUMOylation of key DDR proteins, a process that is promoted by NUPR1.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of **ZZW-115** from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations of **ZZW-115**

Parameter	Value	Cell Lines/Conditions	Citation
Kd (for NUPR1)	2.1 μ M	In vitro	[8] [9] [10] [11]
IC50	0.42 μ M - 7.75 μ M	Various cancer cell lines (HepG2, SaOS-2, etc.)	[8] [11] [12]
IC50	0.84 μ M - 4.93 μ M	Various cancer cell lines (ANOR, HN14)	[8] [11] [13]

Table 2: In Vitro Efficacy of **ZZW-115**

Experiment	Cell Lines	ZZW-115 Concentration	Treatment Duration	Key Finding	Citation
Cell Viability	NUPR1-WT vs. NUPR1-KO	15 μ M	72 hours	15.01% survival in NUPR1-WT vs. 84.60% in NUPR1-KO	[3]
LDH Release	Pancreatic cancer cells	3 or 5 μ M	24 hours	Significant increase in a concentration-dependent manner	[3]
Caspase 3/7 Activity	Pancreatic cancer cells	3 or 5 μ M	24 hours	Significantly greater in treated cells	[3]
ROS Production	Pancreatic cancer cells	3 μ M	-	Increased ROS production detected by MitoSOX Red	[3]

Table 3: In Vivo Efficacy of **ZZW-115**

Animal Model	Tumor Type	ZZW-115 Dosage	Treatment Duration	Key Finding	Citation
Xenografted mice	Pancreatic cancer	0.5-5 mg/kg (injection, daily)	30 days	Inhibition of tumor growth	[8] [11]
Orthotopic C57BL/6 mice	Pancreatic cancer (Panc02)	5 mg/kg	30 days	Tumor size became almost unmeasurable	[8]
Nude mice with xenografts	Pancreatic cancer (MiaPaCa-2)	5 mg/kg/day	30 days	Strong decrease in nuclear localization of NUPR1	[4]

Experimental Protocols

Cell Viability Assay

- Cell Plating: Plate cells in 96-well plates at a desired density.
- Incubation: Allow cells to adhere and grow for 24 hours.
- Treatment: Supplement the media with **ZZW-115** at concentrations ranging from 0 to 100 μ M.
- Incubation: Incubate the cells for an additional 24 or 72 hours.
- Viability Estimation: Add CellTiter-Blue viability reagent and incubate for 3 hours.
- Measurement: Measure fluorescence to determine cell viability, normalized to untreated controls.[\[12\]](#)

LDH Release Assay (Necrosis)

- Cell Treatment: Incubate a panel of pancreatic cancer cell lines with 3 or 5 μM **ZZW-115** for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.[\[3\]](#)

Caspase 3/7 Activity Assay (Apoptosis)

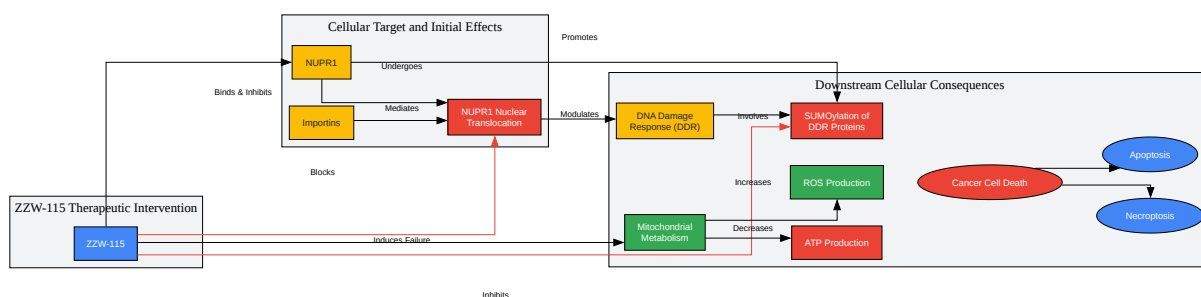
- Cell Treatment: Treat pancreatic cancer cell lines with 3 or 5 μM **ZZW-115** for 24 hours.
- Cell Lysis: Lyse the cells to release intracellular components.
- Caspase Activity Measurement: Measure caspase 3/7 activity in the cell lysates using a luminescent or fluorescent substrate-based assay.[\[3\]](#)

In Vivo Xenograft Study

- Tumor Implantation: Implant cancer cells (e.g., Panc02) orthotopically into immunocompetent mice (e.g., C57BL/6).
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Treatment: Administer **ZZW-115** (e.g., 5 mg/kg) or vehicle control daily via injection for a specified period (e.g., 30 days).
- Tumor Measurement: Monitor tumor size regularly using calipers.
- Endpoint Analysis: At the end of the treatment period, sacrifice the animals and excise the tumors for further analysis (e.g., histology, immunofluorescence).[\[8\]](#)

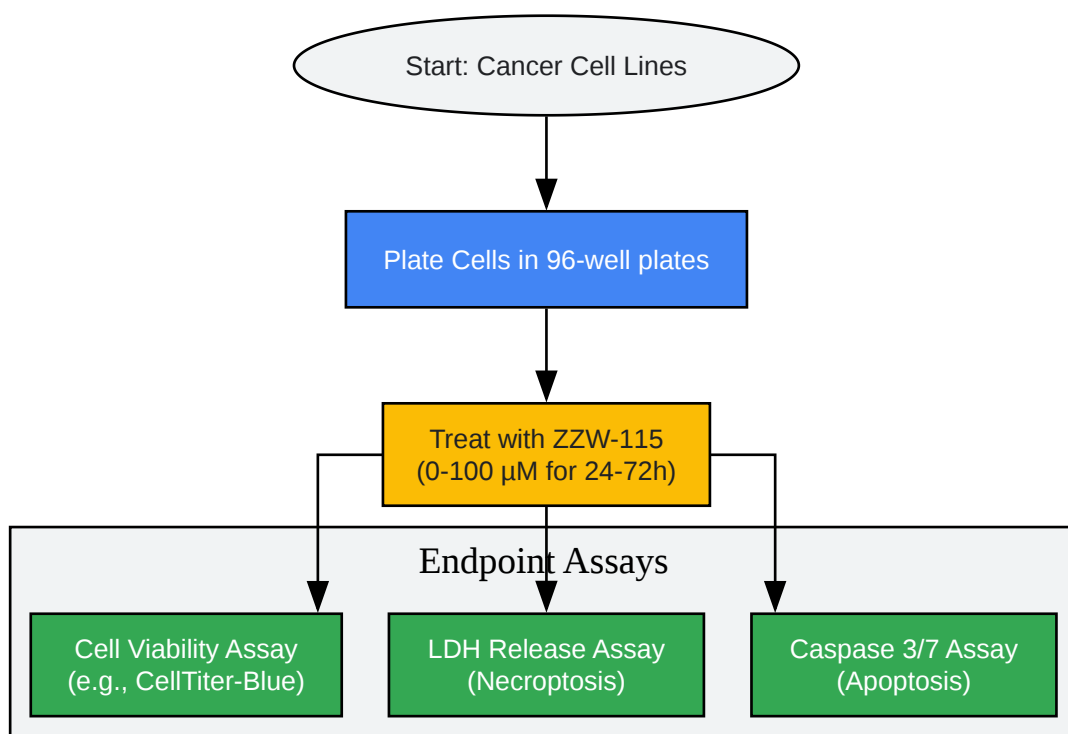
Visualizations

Signaling Pathways and Experimental Workflows



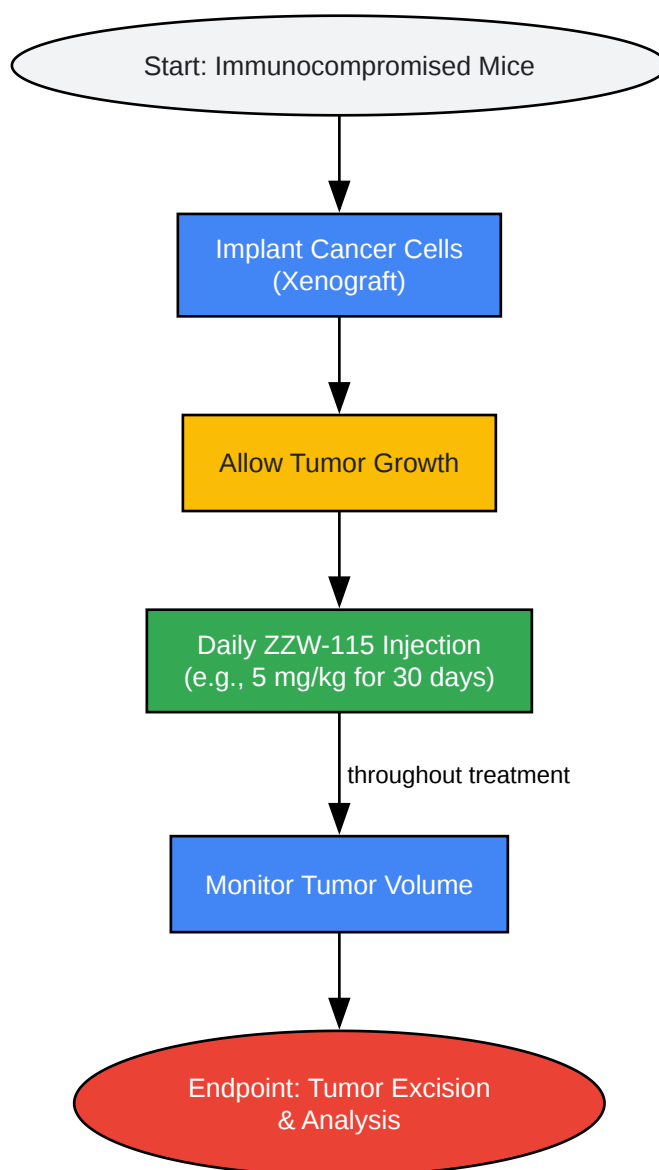
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Caption: Mechanism of action of **ZZW-115** targeting NUPR1.



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Caption: In vitro experimental workflow for assessing **ZZW-115** efficacy.



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Caption: In vivo xenograft experimental workflow for **ZZW-115**.

Conclusion

ZZW-115 represents a significant advancement in the development of anticancer agents derived from existing drugs. Its targeted inhibition of NUPR1, leading to a multi-faceted induction of cancer cell death and sensitization to other therapies, positions it as a highly promising therapeutic candidate. The data presented in this guide underscore the potent and specific anticancer activity of **ZZW-115**, while the detailed protocols provide a framework for

further investigation. Continued research into **ZZW-115** and other NUPR1 inhibitors is warranted to fully elucidate their therapeutic potential in a clinical setting.

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